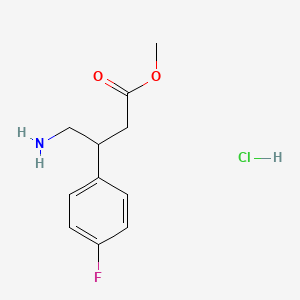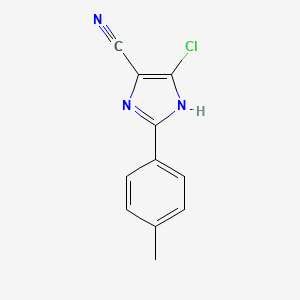![molecular formula C18H18N2O2 B2747959 2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351632-60-4](/img/structure/B2747959.png)
2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group linked to an acetamide moiety, which is further connected to a pyrrolidinone ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the biphenyl and pyrrolidinone intermediates. One common method involves the asymmetric Michael addition of 2-nitroprop-1-enylbenzene to diethyl malonate, followed by chromatographic separation and reductive cyclization to form the pyrrolidinone ring . The final step involves the attachment of the acetamide group to the heterocyclic nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer higher efficiency, versatility, and sustainability compared to traditional batch processes . These systems enable continuous production with better control over reaction conditions, leading to higher yields and purity.
化学反应分析
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl or pyrrolidinone rings.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound’s ability to modulate sigma-1 receptors suggests potential therapeutic applications in treating neurological disorders.
Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the synthesis of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which 2-([1,1’-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide exerts its effects involves its interaction with molecular targets such as sigma-1 receptors. These receptors play a role in modulating ion channels, neurotransmitter release, and cellular signaling pathways. The compound acts as a positive allosteric modulator, enhancing the receptor’s activity and potentially leading to therapeutic effects in neurological conditions .
相似化合物的比较
Similar Compounds
2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide: This compound shares a similar pyrrolidinone structure but with different substituents on the biphenyl ring.
1-{[(Aryl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acids: These compounds also feature the pyrrolidinone ring but with additional functional groups.
Uniqueness
2-([1,1’-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide is unique due to its specific combination of biphenyl and pyrrolidinone structures, which confer distinct chemical and biological properties. Its ability to modulate sigma-1 receptors sets it apart from other similar compounds, highlighting its potential in therapeutic applications.
属性
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-11-16(12-19-17)20-18(22)10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMGUEOIPVKCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2747877.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide](/img/structure/B2747878.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2747884.png)




![2-(2-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2747890.png)
![2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone](/img/structure/B2747891.png)



![6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2747898.png)
